1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid
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Overview
Description
1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The synthetic route often starts with the preparation of the piperidine and imidazo[2,1-c][1,4]oxazine intermediates, followed by their cyclization under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site. Common reagents and conditions used in these reactions include strong acids for deprotection, bases for substitution, and specific catalysts for oxidation and reduction
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amine. This allows the compound to participate in various biochemical pathways and reactions, facilitating its role in drug development and other applications .
Comparison with Similar Compounds
Similar compounds include:
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected compound with a different core structure.
Ethyl 1-(tert-Butoxycarbonyl)isonipecotate: Features a similar Boc-protected amine but with a different ester group.
1-Boc-4-piperidinecarboxylic acid: Shares the Boc-protected piperidine structure but lacks the spirocyclic core
These compounds are compared based on their structural differences, reactivity, and specific applications, highlighting the unique properties of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid.
Properties
Molecular Formula |
C16H23N3O5 |
---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C16H23N3O5/c1-15(2,3)24-14(22)18-7-4-16(5-8-18)13-17-6-9-19(13)10-11(23-16)12(20)21/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,20,21) |
InChI Key |
WTJIGZJZDIGRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C(=O)O |
Origin of Product |
United States |
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